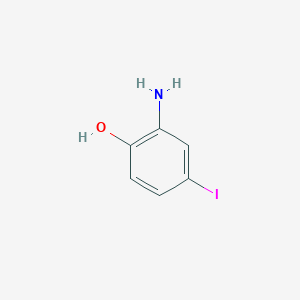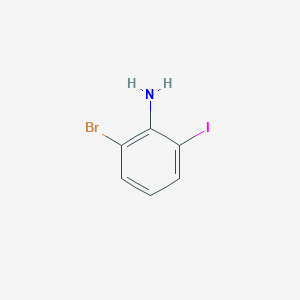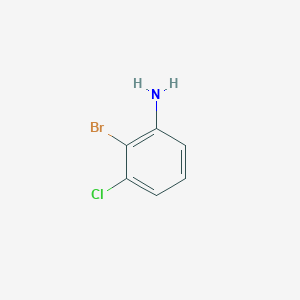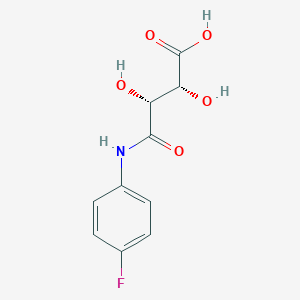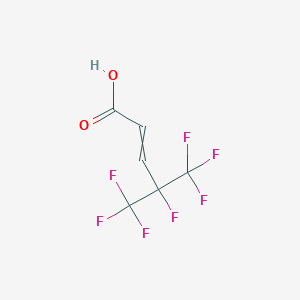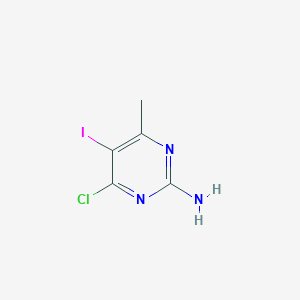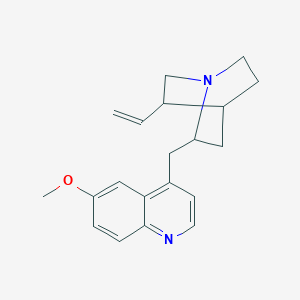
Deoxyquinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxyquinine is a chemical compound that belongs to the quinine family. It is a derivative of quinine, which is a natural alkaloid found in the bark of the cinchona tree. Deoxyquinine is synthesized by modifying quinine, and it has been used in scientific research for various applications.
作用机制
Deoxyquinine has a similar mechanism of action to quinine. It acts as an antimalarial agent by interfering with the heme polymerization process in the parasite. The heme polymerization process is essential for the survival of the parasite, and the inhibition of this process leads to the death of the parasite. Deoxyquinine also has a quinidine-like effect on the heart, which makes it useful in the treatment of cardiac arrhythmias.
生化和生理效应
Deoxyquinine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Deoxyquinine has also been shown to have an effect on the immune system by modulating the activity of T cells.
实验室实验的优点和局限性
Deoxyquinine has several advantages for lab experiments. It is readily available, and its synthesis is well-established. Deoxyquinine is also stable and can be stored for extended periods. However, deoxyquinine has some limitations for lab experiments. It is toxic, and its use requires caution. Deoxyquinine is also expensive, which limits its use in some experiments.
未来方向
Deoxyquinine has several potential future directions. It can be used as a template for the synthesis of new antimalarial agents. Deoxyquinine can also be used as a model compound for studying the quinine family of alkaloids. Further research can also be conducted to explore the potential of deoxyquinine in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, deoxyquinine can be used as a tool for studying the immune system and T cell activity.
Conclusion:
In conclusion, deoxyquinine is a chemical compound that has been used in scientific research for various applications. It is synthesized by modifying quinine through a reduction reaction. Deoxyquinine has a similar mechanism of action to quinine and has various biochemical and physiological effects. Deoxyquinine has several advantages for lab experiments, but it also has some limitations. Finally, deoxyquinine has several potential future directions, and further research can be conducted to explore its potential.
合成方法
Deoxyquinine is synthesized by modifying quinine through a reduction reaction. The reduction of quinine results in the formation of deoxyquinine, which has a different chemical structure and properties. The reduction reaction involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in a suitable solvent such as methanol or ethanol. The synthesis of deoxyquinine is a complex process that requires expertise in organic chemistry.
科学研究应用
Deoxyquinine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a fluorescent probe for studying protein-ligand interactions, and as a ligand for studying metal-ion coordination chemistry. Deoxyquinine has also been used as a model compound for studying the quinine family of alkaloids.
属性
CAS 编号 |
14528-51-9 |
|---|---|
产品名称 |
Deoxyquinine |
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1 |
InChI 键 |
VZRLVENHGDTDDU-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
其他 CAS 编号 |
14528-51-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




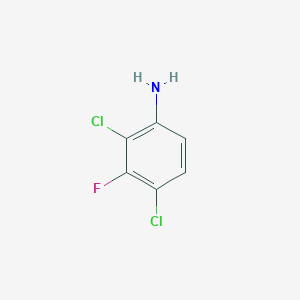
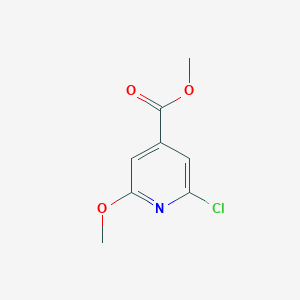
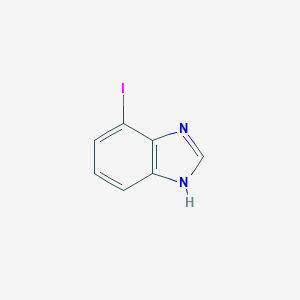
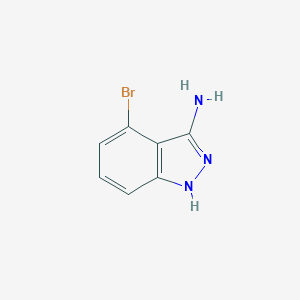
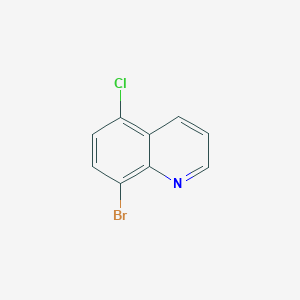
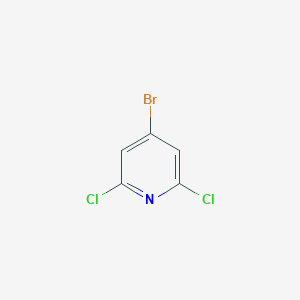
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
